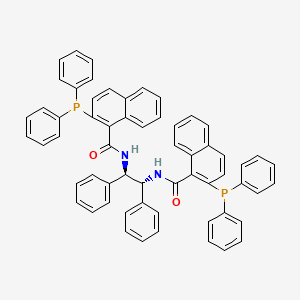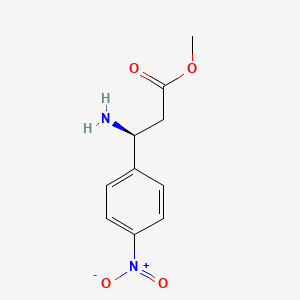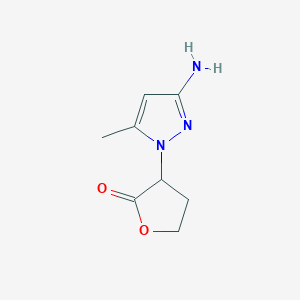
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features both a pyrazole and an oxolanone ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the amino group and the pyrazole ring makes it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with an appropriate oxolanone derivative. One common method is the cyclization of 3-amino-5-methyl-1H-pyrazole with a suitable diester or diketone under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one.
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar reactivity.
4-Aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones: Compounds with similar heterocyclic structures.
Uniqueness
This compound is unique due to the combination of the pyrazole and oxolanone rings, which provides a distinct scaffold for chemical modifications.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-7(9)10-11(5)6-2-3-13-8(6)12/h4,6H,2-3H2,1H3,(H2,9,10) |
InChI Key |
QVOPYGBGUZXPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCOC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


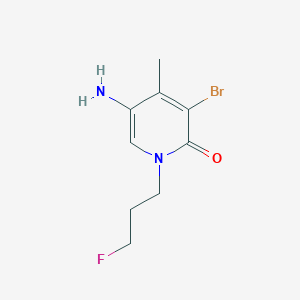
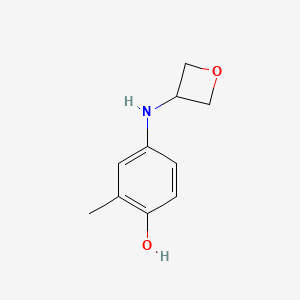
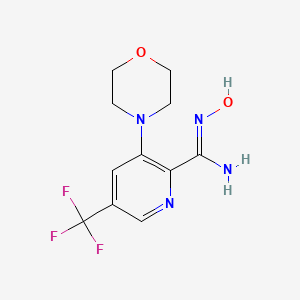
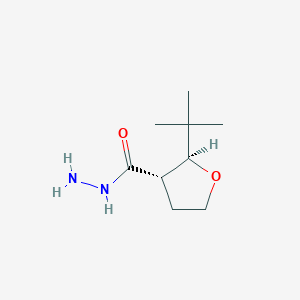
![5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13330966.png)
![3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330970.png)
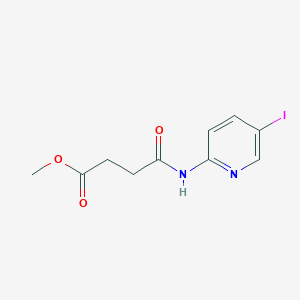
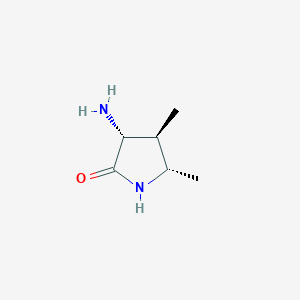
![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
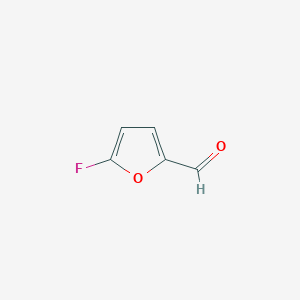
![2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
